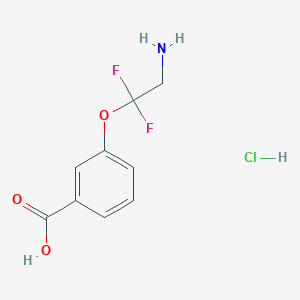
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectral tools . The spectrum displayed sharp bands at specific frequencies ascribed to the hydroxyl group and hydrazonyl .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitubercular Evaluation
Research involving the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a catalyzed one-pot Povarov reaction highlights the potential of similar compounds in antimycobacterial activity against Mycobacterium tuberculosis. This suggests that compounds like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide could be explored for their biological activities, including antitubercular properties (Kantevari et al., 2011).
Synthesis and Properties of Related Compounds
The synthesis and electrophilic substitution reactions of compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline provide insights into the chemical behavior and synthetic pathways that could be applicable to this compound. Such studies can inform on the reactivity, stability, and potential functionalization of the compound for various applications (El’chaninov & Aleksandrov, 2017).
Discovery of Novel Inhibitors
Research on the discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase showcases the therapeutic potential of quinoline derivatives. This indicates that compounds structurally related to this compound could be explored for their efficacy in inhibiting specific kinases, which is relevant in cancer research and therapy (Degorce et al., 2016).
Corrosion Inhibition
Studies on carboxamide derivatives as new corrosion inhibitors for mild steel protection in hydrochloric acid solution indicate that similar compounds, including this compound, could be investigated for their potential as corrosion inhibitors, contributing to material science and engineering applications (Erami et al., 2019).
Wirkmechanismus
Target of Action
The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a novel derivative designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, leading to its potential use as an anti-tubercular agent.
Zukünftige Richtungen
The future directions for the development of similar compounds involve their potential use in the treatment of lung cancer . The wide range of biological applications of these compounds, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities, suggests that they could be further developed for drug discovery .
Eigenschaften
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUXBEDXXRXHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)
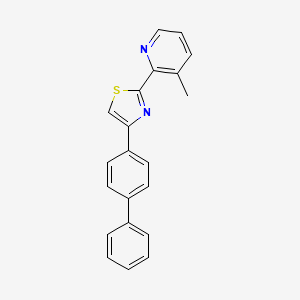
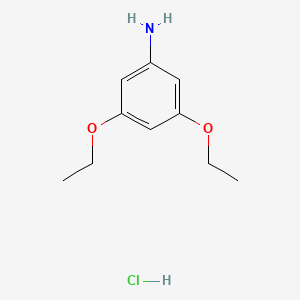
![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)
![3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2741425.png)

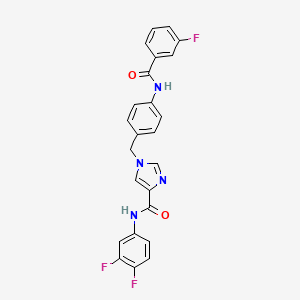
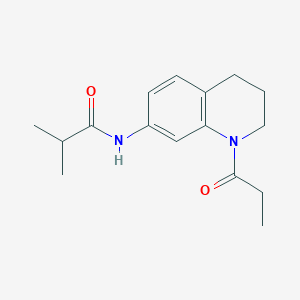
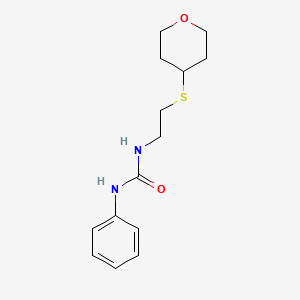
![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)
![Methyl 5-(((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2741431.png)
